molecular formula C10H8N4O2 B1266278 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione CAS No. 30250-66-9

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione

Cat. No. B1266278
CAS RN: 30250-66-9
M. Wt: 216.2 g/mol
InChI Key: WHYPSHDXYZFTHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindole-1,3(2H)-dione derivatives often involves strategic functionalization to introduce various substituents, including azido groups, which can significantly influence their biological activity and chemical properties. Methods have been developed starting from precursors like 3-sulfolene, with subsequent steps including epoxidation and the opening of the epoxide with nucleophiles to introduce the azidoethyl group (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of isoindole-1,3(2H)-dione derivatives is critically influenced by the substituents attached to the core structure. Structural analysis through techniques such as X-ray diffraction and NMR spectroscopy has revealed that the incorporation of different functional groups can lead to significant variations in the molecular conformation, potentially affecting the compound's biological activities and chemical reactivity (Tariq et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3(2H)-dione derivatives undergo a variety of chemical reactions, influenced by the nature and position of substituents on the ring. The azido group, in particular, can participate in click chemistry reactions, offering a versatile handle for further modifications. These reactions are pivotal for the synthesis of a wide range of compounds with potential biological activities (Worlikar & Larock, 2008).

Physical Properties Analysis

The physical properties of isoindole-1,3(2H)-dione derivatives, such as solubility, melting point, and crystal structure, are significantly affected by the substituents. Studies involving X-ray diffraction and spectroscopic methods have provided insights into the crystal packing, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Arjunan et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics of isoindole-1,3(2H)-dione derivatives, are profoundly influenced by their structural features. The presence of an azidoethyl group can introduce unique electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles, and its overall chemical stability. Detailed investigations into these aspects are essential for harnessing the compound's potential in synthesis and application in various fields (Nikpour et al., 2006).

Scientific Research Applications

  • Application in Medicinal Chemistry

    • Summary of the Application : The compound is used in the synthesis of hybrid molecules, which is a current strategy in drug discovery for the development of new lead compounds . The 1,2,3-triazole moiety, which can be obtained from azides like “2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione”, represents an important building block in Medicinal Chemistry .
    • Methods of Application : The non-commercial azide and the alkyne synthons were prepared by different isatines and phenolic acids, respectively. Then, the highly regioselective synthesis of 1,4-disubstituted triazoles was obtained in excellent yields by a click chemistry approach, catalyzed by Cu (I) .
    • Results or Outcomes : A molecular docking study was performed on the hybrid library, finding four different therapeutic targets. Among them, the most promising results were obtained on 5-lipoxygenase, an enzyme involved in the inflammatory processes .
  • Application in Organic Synthesis

    • Summary of the Application : The compound is used in the preparation of 1,3-Alternate calix4arenes, having bulky adamantyl groups in the p-positions of all four aromatic units of the macrocycles and pairs of propargyl or 2-azidoethyl groups alternating with n-propyl groups at the phenol oxygen atoms .
    • Methods of Application : The step-wise syntheses were carried out through a selective distal alkylation of the parent p-adamantylcalix4arene with propargyl bromide or 1,2-dibromoethane, resulting in calix4arenes bearing pairs of propargyl or 2-bromoethyl groups at their narrow rims. The bromine atoms were replaced by azide groups .
    • Results or Outcomes : Preliminary data on the reactivity of the prepared calixarenes under the CuAAC conditions suggested a strong steric hampering created by the adamantane units nearby the reacting alkyne or azide groups that affected the outcome of the two-fold cycloaddition involving the calixarene bis (azides) or bis (alkynes) as complementary partners .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, and protective measures should be taken when handling these compounds .

Future Directions

The future directions for the research on 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione could involve its potential use in various applications. For instance, it could be used in the synthesis of new functional polymers . Additionally, it could be used in the development of new anti-TB drugs with a novel mode of action .

properties

IUPAC Name

2-(2-azidoethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYPSHDXYZFTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952620
Record name 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione

CAS RN

30250-66-9
Record name Phthalimide, N-(2-azidoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schiwek - 2023 - oparu.uni-ulm.de
1-Fluoralkyl-prop-2-in-1-N,N-dimethyliminium-Salze wurden durch N-Methylierung von Alkinylfluoralkyl-N-methylketiminen erhalten. Sie repräsentieren eine neue und aufgrund der …
Number of citations: 0 oparu.uni-ulm.de

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